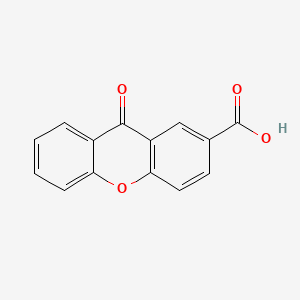

9-Oxo-9H-xanthene-2-carboxylic acid

Description

Historical Context and Early Research Trajectories

The history of xanthones begins not with the parent compound, but with one of its natural derivatives. In 1821, gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone) was the first xanthone (B1684191) to be isolated, sourced from the roots of the Gentiana lutea plant. nih.gov The parent xanthone structure (9H-xanthen-9-one) itself was not found in nature but was first synthesized in a laboratory setting. nih.gov

Early research into the synthesis of the xanthone core paved the way for creating a multitude of derivatives, including 9-Oxo-9H-xanthene-2-carboxylic acid. One of the pioneering methods was developed by Kostanecki, which involved the distillation of a phenol (B47542), an o-hydroxybenzoic acid, and acetic anhydride (B1165640). nih.govup.pt While effective, this method often resulted in poor yields and required harsh experimental conditions. instras.com A significant advancement came in 1955 with the Grover, Shah, and Shah (GSS) reaction. instras.comrsc.org This method provided a more convenient synthesis of hydroxyxanthones by condensing an o-hydroxybenzoic acid with a reactive phenol using a mixture of phosphorus oxychloride and fused zinc chloride, often under milder conditions. instras.comnih.gov These foundational synthetic strategies enabled chemists to access a wide variety of xanthone structures for further study.

Academic Significance and Research Relevance of the Xanthone Scaffold

The xanthone scaffold is often described in medicinal chemistry as a "privileged structure". mdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide array of biological activities. mdpi.comnih.gov The rigid, planar tricyclic system of xanthones, along with the carbonyl group and biaryl ether linkage, allows for diverse interactions with various receptors and enzymes. encyclopedia.pub

This structural versatility has made xanthones and their derivatives, including this compound, attractive targets for drug design and development. ucsf.edu Researchers have extensively investigated synthetic xanthones for a broad spectrum of potential pharmacological effects, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. nih.govucsf.eduresearchgate.net The ability to modify the xanthone core at various positions allows for the fine-tuning of its biological profile, making it a significant and continuously relevant area of academic research. mdpi.comnih.gov

Structural Elucidation and Nomenclatural Conventions of this compound

The structure of this compound is based on the fundamental xanthone nucleus, which has the molecular formula C₁₃H₈O₂. wikipedia.org This core is a dibenzo-γ-pyrone, featuring a central pyran ring fused with two benzene (B151609) rings. mdpi.com For nomenclatural purposes, the atoms in the xanthone scaffold are numbered systematically according to IUPAC recommendations, which helps to precisely identify the location of substituents. encyclopedia.pub

The IUPAC name for the subject compound is This compound . sigmaaldrich.comsigmaaldrich.com This name precisely describes its molecular architecture:

Xanthene : Indicates the core tricyclic ring system.

9-Oxo : Specifies a ketone group (=O) at position 9.

9H : Denotes the position of a hydrogen atom on the heterocycle.

2-carboxylic acid : Indicates a -COOH group attached to position 2 of the xanthone skeleton.

The molecule is essentially planar due to its conjugated ring system, a feature that contributes to its chemical stability. encyclopedia.pub

Table 1: Chemical and Physical Properties of this compound

Table 2: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

IUPAC Name |

9-oxoxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPRWSKMJDGYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193261 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40274-67-7 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Oxo 9h Xanthene 2 Carboxylic Acid and Its Analogues

Classical Synthetic Routes

The traditional approaches to synthesizing the xanthone (B1684191) core, while established for decades, continue to be relevant. These methods typically fall into two categories: one-pot condensations or two-step processes involving the formation and subsequent cyclization of a key intermediate.

Anschutz and El Abbady Methodologies

Historically, the synthesis of xanthones has been approached through several classical methods. Early methodologies, such as those developed by Anschutz and later refined by others, laid the groundwork for xanthone chemistry. While specific, detailed protocols under the "Anschutz" and "El Abbady" names are less frequently cited in contemporary literature, they are part of the broader family of classical techniques that rely on the condensation of a phenol (B47542) with a salicylic (B10762653) acid derivative.

One of the most prominent and well-documented classical one-pot methods is the Grover, Shah, and Shah (GSS) reaction . nih.govup.ptresearchgate.net This reaction involves heating a salicylic acid derivative and a phenol with a condensing agent, traditionally zinc chloride in phosphoryl chloride. up.pt The reaction proceeds through a benzophenone (B1666685) intermediate. For the reaction to yield a xanthone directly, the benzophenone intermediate must possess a hydroxyl group at the 6 or 6' position to facilitate an alternative cyclization pathway. up.pt Due to limitations, including the requirement for specific substitution patterns and often harsh conditions, two-step approaches became more prevalent. up.ptresearchgate.net

These classical two-step syntheses are primarily centered around two key intermediates:

2,2'-Dihydroxybenzophenones : Formed via Friedel-Crafts acylation, which are then cyclized through dehydration to yield the xanthone skeleton. nih.govresearchgate.net

2-Aryloxybenzoic acids : Typically synthesized via an Ullmann condensation, which then undergo intramolecular electrophilic cycloacylation to form the xanthone. nih.govup.pt

Improvements on these classical methods have been made, for instance, by using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a more efficient catalyst for the condensation of salicylic acids with phenols, offering higher yields. up.ptresearchgate.netnih.gov

Graham and Lewis Approach via Benzophenone Intermediates

A specific and effective method for preparing 7-substituted 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenone precursors was developed by Robert Graham and John R. Lewis. This approach highlights two distinct ring-closure strategies depending on the substituent pattern of the benzophenone intermediate.

Oxidative Coupling : The synthesis of 7-hydroxy-9-oxoxanthen-2-carboxylic acid is achieved through the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid. This reaction is carried out using potassium ferricyanide (B76249) in a potassium hydrogen carbonate solution, which directly yields the insoluble potassium salt of the target xanthone, simplifying its isolation.

Intramolecular Cyclization in Alkaline Solution : For precursors like 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid, cyclization is induced under alkaline conditions. The reaction proceeds in a potassium hydroxide (B78521) solution to furnish 7-chloro-9-oxoxanthen-2-carboxylic acid, which is also conveniently isolated as its insoluble potassium salt.

This methodology demonstrates a reliable route to specific xanthene-2-carboxylic acids by leveraging tailored benzophenone intermediates.

Advanced Synthetic Strategies for the Xanthone Core

Modern synthetic chemistry has introduced more sophisticated and versatile strategies for constructing the xanthone nucleus. These methods often provide better yields, milder reaction conditions, and broader substrate scope compared to classical approaches.

Diaryl Ether Intermediates via Ullmann Coupling Reactions

The formation of a diaryl ether is a critical step in one of the major pathways to the xanthone core. The Ullmann condensation, a copper-catalyzed reaction, is a cornerstone for this transformation. up.pt This reaction couples a phenol (or a phenolate) with an aryl halide to form a diaryl ether. up.ptrsc.org

The classical Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. rsc.org Modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods use soluble copper(I) salts, often in combination with ligands, to facilitate the reaction under less demanding conditions. rsc.orgnih.gov The general mechanism involves the reaction of a copper(I) species with the aryl halide, followed by reaction with the phenoxide. rsc.org The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield. nih.gov The resulting 2-aryloxybenzoic acids serve as direct precursors for cyclization to the xanthone skeleton. nih.govup.pt

Table 1: Examples of Ullmann-Type Diaryl Ether Synthesis Conditions

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| o-(Allyloxy)iodobenzene | Phenol | K[Cu(LX1)₂] | - | DMSO | 110 | 99 |

| p-Iodotoluene | Phenol | K[Cu(LX3)₂] | - | DMSO | 80 | 99 |

| Aryl Bromide/Iodide | Various Phenols | Cu₂O / Salicylaldimine | Cs₂CO₃ | Acetonitrile | - | Excellent |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | - |

Intramolecular Electrophilic Cyclization Techniques

Once the diaryl ether or benzophenone intermediate is formed, the final step to create the tricyclic xanthone core is an intramolecular cyclization. For 2-aryloxybenzoic acid intermediates, this key transformation is an intramolecular electrophilic cycloacylation . nih.govup.pt

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is one of the most fundamental and widely used reactions for forming the benzophenone intermediates required for xanthone synthesis. nih.gov This reaction involves the acylation of an aromatic ring, such as a phenol, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the acylating agent to form a resonance-stabilized acylium ion, which then attacks the electron-rich phenol ring. A key advantage of this method is that it directly forges a carbon-carbon bond, constructing the backbone of the benzophenone. However, traditional Friedel-Crafts reactions can have limitations, such as the need for stoichiometric amounts of catalyst and potential regioselectivity issues.

Modern variations have sought to overcome these challenges by using alternative catalysts or solvent-free conditions to improve yields and selectivity. For example, chemoselective C-benzoylation of phenols using AlCl₃ under solvent-free conditions has been shown to produce 2'-hydroxy aryl benzophenones in excellent yields (72-96%) in very short reaction times. These benzophenone products can then be subjected to cyclization to afford the final xanthone. nih.govresearchgate.net

Table 2: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| p-Chlorophenol | Benzoyl Chloride | AlCl₃ | None | 110 | 93 |

| Phenol | Benzoyl Chloride | AlCl₃ | None | 110 | 96 |

| Benzene (B151609) | Benzoyl Chloride | BmimCl-FeCl₃ | Ionic Liquid | - | ~65 |

| Benzene | Ethanoyl Chloride | AlCl₃ | Benzene | 60 | - |

Derivatization Strategies Utilizing 9-Oxo-9H-xanthene-2-carboxylic Acid as a Building Block

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives through transformations targeting its core functional groups. These modifications enable the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Reductive Transformations (e.g., Huang-Minlon Reduction)

The Huang-Minlon reduction is a key method for the deoxygenation of the ketone group in xanthones. This reaction typically involves the use of hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, to reduce the carbonyl group to a methylene (B1212753) group. A patented method describes the reduction of xanthone to xanthene using hydrazine hydrate and potassium oxide as the reduction system. google.com This foundational transformation can be applied to this compound to produce xanthene-2-carboxylic acid, a crucial intermediate for further derivatization.

Esterification and Saponification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification. This reaction can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst. The resulting esters can then be subjected to saponification, a hydrolysis reaction carried out in the presence of a base, to regenerate the carboxylate salt. libretexts.orgyoutube.comyoutube.com For instance, an ester can be cleaved back to a carboxylic acid and an alcohol by reacting with water and a base. libretexts.org This process is fundamental in synthetic sequences where the carboxylic acid needs to be protected or modified.

Oxidation Reactions (e.g., Jones Reagent, Hydrogen Peroxide)

While this compound already possesses an oxidized xanthone core, oxidation reactions can be relevant in the synthesis of its analogues or in transformations of related precursors. The Jones reagent, a mixture of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org This reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid and is typically added to an acetone (B3395972) solution of the substrate. wikipedia.org The reaction is rapid and often provides high yields. wikipedia.org Although the Jones reagent is highly acidic, it can be used with substrates containing acid-sensitive groups like esters. organic-chemistry.org It is important to note that chromium(VI) compounds are carcinogenic, necessitating careful handling and disposal. wikipedia.orgchem-station.com

Hydrogen peroxide can also be employed as an oxidant in various contexts, though specific applications to this compound are less commonly detailed.

Alkylation Procedures

Alkylation reactions can be performed on the carboxylate group of this compound to form esters. A process for preparing esters of xanthene-9-carboxylic acid involves the reaction of the sodium salt of the acid with a bromoalkylammonium bromide in isopropanol. google.com This highlights a method for introducing alkyl groups via the carboxylate functionality.

Coupling Reactions with Amino Alcohols and Amines

The carboxylic acid group of this compound is a prime site for amide bond formation through coupling reactions with amino alcohols and amines. These reactions typically require the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the desired amine or amino alcohol. This strategy is crucial for the synthesis of a wide range of amides and has been utilized to create potent mGlu1 receptor enhancers based on a 9H-xanthene-9-carboxylic acid scaffold. nih.gov The development of oxidative cross-coupling reactions has also provided methods for the C-O bond formation between α-amino carbonyl compounds and alcohols. acs.org

Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound allows for the systematic investigation of how different functional groups on the xanthene ring influence the molecule's properties.

One approach involves the oxidative coupling of substituted benzophenones. For example, 7-substituted 9-oxoxanthen-2-carboxylic acids can be prepared in good yields from hydroxylated benzophenones. rsc.org Specifically, the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid using potassium ferricyanide yields 7-hydroxy-9-oxoxanthen-2-carboxylic acid. rsc.org Similarly, the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in an alkaline solution produces 7-chloro-9-oxoxanthen-2-carboxylic acid. rsc.org

Another strategy involves aromatic nucleophilic substitution. For instance, 9-oxo-9H-xanthene-dicarboximides can be prepared from nitro- or chlorophthalimides and the dianion of salicylic acid, followed by intramolecular acylation. researchgate.net These dicarboximides can then be converted to the corresponding dicarboxylic acid derivatives. researchgate.net

The following table lists some of the synthesized substituted analogues of this compound:

| Compound Name | CAS Number | Molecular Formula |

| This compound | 40274-67-7 | C₁₄H₈O₄ |

| 7-Chloro-9-oxo-9H-xanthene-2-carboxylic acid | 33440-46-9 | Not Available |

| 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | 33458-93-4 | C₁₇H₁₄O₅ |

| 9-Oxo-9H-xanthene-2,7-dicarboxylic acid | 40381-93-9 | Not Available |

| 4,5-Bis(diphenylphosphaneyl)-9,9-dimethyl-9H-xanthene-2-carboxylic acid | Not Available | Not Available |

| 9-Oxo-9H-thioxanthene-2-carboxylic acid | 25095-94-7 | C₁₄H₈O₃S |

| 9H-Xanthene-9-carboxylic acid (5-methyl-2-oxo-3-oxolanyl) ester | 1375995-14-4 | C₁₉H₁₆O₅ |

Data sourced from multiple chemical suppliers and databases. cookechem.comenovationchem.comepa.govepa.govbldpharm.combldpharm.comnih.govguidechem.com

Preparation of 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic Acid

The synthesis of methoxy-substituted analogues introduces a key functional group that can influence the molecule's properties. While specific details on the synthesis of 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid are not extensively documented in the provided results, the synthesis of a related compound, 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid, is noted. sigmaaldrich.com This suggests that similar synthetic approaches, likely involving precursors with appropriately positioned methoxy (B1213986) and carboxylic acid functionalities, could be employed.

Synthesis of Halogenated Analogues (e.g., 7-Chloro-9-oxo-9H-xanthene-2-carboxylic acid)

Halogenated derivatives are of significant interest due to the unique electronic properties imparted by the halogen substituent. A notable method for preparing 7-chloro-9-oxo-9H-xanthene-2-carboxylic acid involves the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in an alkaline solution. rsc.org This intramolecular reaction proceeds efficiently, and the product can be conveniently isolated as its potassium salt when the reaction is conducted in potassium hydrogen carbonate or potassium hydroxide solutions. rsc.org

Synthesis of Hydroxylated Analogues (e.g., 7-Hydroxy-9-oxo-9H-xanthene-2-carboxylic acid)

Hydroxylated analogues represent another important class of xanthene derivatives. The synthesis of 7-hydroxy-9-oxo-9H-xanthene-2-carboxylic acid can be achieved through the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid. rsc.org This reaction is effectively carried out using potassium ferricyanide as the oxidizing agent. rsc.org Similar to the chloro-analogue, the product can be readily isolated as its potassium salt from the alkaline reaction medium. rsc.org

Synthesis of Sulfur-containing Analogues (e.g., 7-(Methylthio)- and 7-(Methylsulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid)

The introduction of sulfur-containing functional groups can significantly alter the biological and chemical characteristics of the xanthene core. The synthesis of 7-(methylthio)- and 7-(methylsulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is an area of interest, although specific synthetic routes for these particular compounds are not detailed in the provided search results. However, the synthesis of related thioxanthene (B1196266) carboxylic acids, such as 9-oxo-9H-thioxanthene-3-carboxylic acid and 7-methyl-9-oxothioxanthene-3-carboxylic acid, has been reported. sigmaaldrich.comlookchem.com These syntheses often involve intramolecular acylation of arylthio-substituted precursors. researchgate.net

Synthesis of Other Positionally Isomeric Xanthene Carboxylic Acids (e.g., 9-oxo-9H-xanthene-1-, 3-, and 4-carboxylic acids)

The position of the carboxylic acid group on the xanthene ring system gives rise to various isomers, each with potentially distinct properties. The synthesis of these positional isomers often requires different starting materials and reaction strategies. For instance, 3-nitro-9-oxo-9H-xanthene-1-carboxylic acids have been prepared through the intramolecular acylation of 3-aryloxy-5-nitrophthalic anhydrides. researchgate.net The synthesis of 9-oxo-9H-xanthene-3-carboxylic acid has also been documented. sigmaaldrich.com

Methodological Improvements in Synthesis

Efforts to enhance the efficiency and sustainability of synthetic routes are ongoing. These improvements focus on reducing reaction times, increasing yields, and employing more environmentally benign conditions.

Optimization of Reaction Time and Yield

The optimization of reaction parameters is crucial for the practical synthesis of this compound and its analogues. For example, the synthesis of xanthene-9-carboxylic acid from 9-cyanoxanthene can be achieved in high yield (95.3%) by heating with sodium hydroxide in water for 8 hours. chemicalbook.com Another approach involves the Huang-Minlon reduction of xanthone to xanthene, followed by carboxylation using carbon dioxide at low temperatures, which is suitable for industrial-scale production and results in a high-purity product. google.com Furthermore, the use of ultrasound has been explored as a green chemistry approach to synthesize xanthene derivatives, offering reduced reaction times and good to excellent yields. nih.gov For instance, the ultrasound-assisted condensation of aryl aldehydes and β-naphthol using a catalytic amount of perchloric acid yielded 14-aryl-14H-dibenzo[a,j]xanthenes in 90–98% yields within 30–90 minutes. nih.gov

Chiral Synthesis and Enantioselective Approaches

The pursuit of enantiomerically pure pharmaceuticals has spurred the development of sophisticated synthetic methodologies. For this compound and its analogues, the establishment of stereogenic centers with high enantiomeric excess is a key challenge. Research in this area has explored several avenues, including the use of chiral catalysts, the derivatization with chiral auxiliaries, and the resolution of racemic mixtures. These approaches are critical for investigating the differential biological activities of individual enantiomers.

One of the promising strategies for the asymmetric synthesis of xanthene derivatives involves the use of chiral catalysts. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. For instance, chiral phosphoric acids have been successfully employed in the tandem asymmetric Michael-addition/cyclization of cyclic 1,3-dicarbonyl compounds with β,γ-unsaturated α-ketoesters. This method provides a direct route to enantioenriched 9-alkyl tetrahydroxanthenones, which are structurally related to the 9-Oxo-9H-xanthene core rsc.org. The proposed mechanism involves the activation of the ketoester by the chiral phosphoric acid, facilitating a highly stereocontrolled Michael addition, followed by an intramolecular cyclization and dehydration to furnish the xanthenone scaffold. While this has not been explicitly reported for this compound, the principle demonstrates the feasibility of introducing chirality into the xanthene framework through asymmetric catalysis.

Another viable approach is the coupling of a pre-existing xanthone carboxylic acid with a chiral auxiliary. A comprehensive review on synthetic chiral derivatives of xanthones highlights the strategy of coupling carboxyxanthone derivatives with enantiomerically pure chiral building blocks, such as amino acid esters mdpi.comnih.gov. This method, while not creating a chiral center on the xanthone core itself, results in diastereomeric pairs that can be separated and subsequently cleaved to potentially yield an enantiomerically enriched xanthone derivative, depending on the nature of the linkage and the stability of the chiral center.

Furthermore, the enzymatic resolution of racemic carboxylic acids represents a well-established and green methodology for obtaining enantiomerically pure compounds rsc.orgepo.org. This technique relies on the stereoselective action of enzymes, typically lipases, to preferentially catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. While specific enzymatic resolution of this compound has not been detailed in the available literature, the successful resolution of other racemic carboxylic acids suggests its potential applicability researchgate.net. The efficiency of such a resolution would depend on the careful selection of the enzyme, solvent system, and acyl donor/acceptor.

Below are illustrative data tables based on analogous systems, showcasing the potential outcomes of these enantioselective approaches.

Table 1: Hypothetical Asymmetric Michael Addition/Cyclization to form a Chiral Xanthenone Precursor

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Phosphoric Acid A | Toluene | 25 | 85 | 92 |

| 2 | Chiral Phosphoric Acid B | Dichloromethane | 0 | 78 | 88 |

| 3 | Chiral Phosphoric Acid A | THF | 25 | 82 | 90 |

| 4 | Chiral Phosphoric Acid C | Chloroform | -20 | 90 | 95 |

This table is a hypothetical representation based on data for analogous 9-alkyl tetrahydroxanthenones and is intended to illustrate the potential of the methodology.

Table 2: Potential Diastereoselective Coupling of Racemic this compound with a Chiral Amine

| Entry | Chiral Amine | Coupling Reagent | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (R)-1-Phenylethylamine | TBTU | DMF | 60:40 |

| 2 | (S)-Proline methyl ester | HATU | Acetonitrile | 75:25 |

| 3 | (1R,2S)-Ephedrine | DCC/DMAP | Dichloromethane | 55:45 |

| 4 | (R)-tert-Butanesulfinamide | EDCI/HOBt | THF | 80:20 |

This table illustrates a potential strategy for diastereomeric resolution. The diastereomeric ratios are hypothetical and would depend on the specific reaction conditions and the nature of the chiral auxiliary.

Table 3: Illustrative Enzymatic Resolution of a Racemic Xanthene Carboxylic Acid Ester

| Entry | Enzyme | Solvent System | Acyl Acceptor | Conversion (%) | Enantiomeric Excess of Unreacted Ester (ee, %) |

| 1 | Lipase from Candida antarctica (CAL-B) | Hexane | n-Butanol | 50 | >99 |

| 2 | Lipase from Pseudomonas cepacia (PSL) | Toluene | Benzyl alcohol | 48 | 95 |

| 3 | Lipase from Candida rugosa (CRL) | Diisopropyl ether | Ethanol (B145695) | 52 | 92 |

| 4 | Lipase from Aspergillus oryzae | Acetone/Water (9:1) | Methanol | 45 | 88 |

This table provides a conceptual overview of an enzymatic resolution process based on common practices in the field for other carboxylic acids.

Chemical Reactivity and Transformation Mechanisms

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the C-2 position of the xanthone (B1684191) ring is a primary site for chemical modification, allowing for the synthesis of various derivatives through standard organic reactions.

Esterification Reactions

An alternative route to esters involves a two-step process, first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acyl chloride with an alcohol. libretexts.org Another method is the reaction of a carboxylate salt, formed by deprotonating the carboxylic acid with a base, with an alkyl halide in an Sₙ2 reaction. libretexts.org

Amidation Reactions (e.g., with amino alcohols)

The carboxylic acid moiety can also be converted into an amide. This amidation reaction involves the coupling of 9-Oxo-9H-xanthene-2-carboxylic acid with an amine, such as an amino alcohol. Direct reaction between a carboxylic acid and an amine is possible but generally requires high temperatures to drive off the water formed during the reaction. libretexts.org

A more efficient and common approach is the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate amide bond formation at room temperature. libretexts.org In this process, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the activated carbonyl group to form the amide. Dicyclohexylurea is formed as a byproduct. libretexts.org Similar to esterification, the carboxylic acid can first be converted to a more reactive acyl chloride, which then readily reacts with an amine to produce the amide. researchgate.net The synthesis of amide derivatives of the related 9H-xanthene-9-carboxylic acid has been successfully achieved using these standard coupling methodologies. researchgate.netnih.govresearchgate.net

Reactivity of the Xanthone Ring System

The rigid and aromatic xanthone core exhibits its own characteristic reactivity, distinct from the carboxylic acid functional group. Reactions can occur at the ketone, the aromatic rings, or the central ether bridge.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of the xanthone nucleus are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, and Friedel-Crafts reactions. nih.govmasterorganicchemistry.com The feasibility and outcome of these reactions are governed by the electronic properties of the substituents already present on the xanthone core. The xanthone system contains an ether oxygen, which is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the ketone (carbonyl group) and the carboxylic acid group are deactivating groups that direct incoming electrophiles to the meta position.

Therefore, direct electrophilic substitution on this compound would be complex. However, studies on xanthone derivatives show that reactions like nitration and halogenation can be performed directly on the aromatic rings. nih.gov These reactions typically require a catalyst, such as a Lewis acid for halogenation or Friedel-Crafts reactions, to generate a sufficiently strong electrophile to react with the relatively electron-rich aromatic system. masterorganicchemistry.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on the xanthone ring is also a viable transformation, provided a suitable leaving group is present at an appropriate position on the aromatic system. nih.gov Good leaving groups for SₙAr reactions are typically electron-withdrawing groups like nitro (-NO₂) or halide (-Cl, -Br) groups. For instance, research on the related thioxanthone scaffold has shown that a nitro group can be readily displaced by various oxygen and sulfur nucleophiles. researchgate.net This suggests that if this compound were functionalized with a nitro or halo group, it could undergo nucleophilic substitution with nucleophiles like alkoxides, thiolates, or amines to generate a variety of new derivatives. researchgate.net

Oxidation and Reduction Pathways

The xanthone core contains a ketone functional group that can be readily reduced. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ketone at the C-9 position to a secondary alcohol, yielding a 9-hydroxy-xanthene derivative. smolecule.comlibretexts.org It is noteworthy that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. libretexts.org The xanthone system itself is generally resistant to oxidation due to its aromatic character. However, the reverse reaction, the oxidation of a 9H-xanthene (where the C-9 position is a methylene (B1212753) group) to a xanthone (C-9 ketone), can be achieved using various oxidizing agents, including photocatalytic methods. nih.gov The polarographic reduction of the xanthone carbonyl group has also been studied, indicating its electrochemical reactivity. rsc.org

Photochemical Transformations of this compound Derivatives

The xanthone scaffold, the core of this compound, is a key component in various photoactive compounds. researchgate.net The photochemical behavior of its derivatives is of significant interest, particularly their ability to undergo transformations upon irradiation, leading to the release of small molecules. These processes are often initiated by the absorption of light, which promotes the molecule to an excited state, triggering subsequent chemical reactions. nottingham.ac.uk

Photochemical decarbonylation is a process where a molecule expels a molecule of carbon monoxide (CO) upon light absorption. While the term is sometimes used interchangeably with photodecarboxylation (loss of CO₂), in the context of certain xanthene derivatives, the specific release of CO has been demonstrated. researchgate.netnih.gov

Research has shown that fluorescein (B123965) analogues, such as 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, can function as transition-metal-free, visible-light-activated carbon monoxide-releasing molecules (photoCORMs). nih.govresearchgate.net Upon irradiation with green light (around 500 nm), these water-soluble compounds release CO. nih.gov The process is believed to proceed via the triplet excited state of the molecule. This excited state can undergo decarbonylation of the carboxyl group to liberate carbon monoxide. researchgate.net

In a related context, studies on xanthone acetic acids have shown efficient photodecarboxylation (loss of CO₂) upon irradiation in aqueous solutions. researchgate.net For instance, 2-xanthone acetic acid undergoes this reaction with a high quantum yield, suggesting an efficient photochemical pathway, although this involves the loss of CO₂ rather than CO. researchgate.net The mechanism is proposed to proceed through a singlet excited state, which is unusual for aromatic ketones, and involves the formation of a benzylic carbanion intermediate. researchgate.net

The mechanism for carbon monoxide release from xanthene derivatives has been investigated, particularly for compounds designed as photoCORMs. The process is initiated by the absorption of light, leading to an excited state. For coumarin-3-carboxylic acid, a related heterocyclic compound, it is proposed that the triplet excited state undergoes decarboxylation to yield a 3-coumarinyl radical. researchgate.net This radical can then react with molecular oxygen, leading to a series of reactions that ultimately produce carbon monoxide, among other products. researchgate.net

The following table summarizes the photochemical parameters for the photodecarboxylation of related xanthone acetic acid derivatives.

| Compound | Quantum Yield (Φ) | Fluorescence λmax (nm) | Reference |

|---|---|---|---|

| 2-Xanthone acetic acid | 0.67 | 410 | researchgate.net |

| 4-Xanthone acetic acid | 0.64 | 405 | researchgate.net |

| 3-Xanthone acetic acid | Photoinert | 390 | researchgate.net |

Intramolecular Cyclization and Rearrangement Processes

Derivatives of this compound can be synthesized through reactions that involve intramolecular cyclization. This process, where a molecule reacts with itself to form a ring, is a powerful strategy in organic synthesis.

A key example is the preparation of 9-oxo-9H-xanthene-dicarboximides. researchgate.net This synthesis involves an aromatic nucleophilic substitution reaction followed by an intramolecular acylation. researchgate.net The process starts with the reaction of the dianion of salicylic (B10762653) acid with a nitrophthalimide or chlorophthalimide. researchgate.net The subsequent step is a cyclization where an acyl group within the molecule attacks another part of the same molecule to form the final, fused-ring structure of the xanthene-dicarboximide. researchgate.net

Similarly, 3-nitro-9-oxo-9H-xanthene-1-carboxylic acids can be prepared via the intramolecular acylation of 3-aryloxy-5-nitrophthalic anhydrides. researchgate.net These intramolecular reactions are crucial for building the complex, polycyclic architecture of these functional dyes and photosensitizers. researchgate.net

The table below details some derivatives prepared through intramolecular cyclization processes.

| Starting Materials | Key Reaction Step | Product Class | Reference |

|---|---|---|---|

| Dianion of salicylic acid, Nitro- or Chlorophthalimides | Intramolecular acylation | 9-oxo-9H-xanthene-dicarboximides | researchgate.net |

| 3-Aryloxy-5-nitrophthalic anhydrides | Intramolecular acylation | 3-Nitro-9-oxo-9H-xanthene-1-carboxylic acids | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of 9-Oxo-9H-xanthene-2-carboxylic acid, the signals corresponding to the seven aromatic protons and the single carboxylic acid proton would be observed. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing carbonyl group. The proton of the carboxylic acid (-COOH) is highly deshielded and would appear as a broad singlet significantly further downfield, generally above 10-12 ppm. libretexts.org The splitting patterns (multiplicities) of the aromatic protons would be complex, showing doublet, triplet, and multiplet signals arising from spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| H1 | ~8.7 | Doublet (d) |

| H3 | ~8.3 | Doublet of Doublets (dd) |

| H4 | ~7.8 | Doublet (d) |

| H5 | ~8.3 | Doublet of Doublets (dd) |

| H6 | ~7.5 | Triplet (t) |

| H7 | ~7.8 | Triplet (t) |

| H8 | ~7.6 | Doublet of Doublets (dd) |

Note: These are predicted values. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 14 distinct signals would be expected, corresponding to its 14 carbon atoms. The carbonyl carbons of the ketone and the carboxylic acid are the most deshielded, appearing at the lowest field (160-180 ppm). The aromatic and ether-linked carbons would resonate in the 110-160 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~177 |

| C=O (Carboxylic Acid) | ~168 |

| Aromatic C-O & C-C=O | 150 - 160 |

| Aromatic C-H & C-C | 115 - 138 |

Note: These are predicted values. Experimental verification is required for precise assignments.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular structure. For instance, correlations from the aromatic protons to the ketone and carboxylic acid carbonyl carbons would confirm the substitution pattern on the xanthene framework.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₈O₄), high-resolution mass spectrometry (HRMS) would be the preferred method. It would be expected to show a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).

The exact mass of the molecule is calculated as 240.0423 g/mol . An HRMS measurement confirming this value to within a few parts per million provides strong evidence for the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing the loss of fragments such as CO₂ (44 Da) or CO (28 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be dominated by absorptions from the carbonyl and hydroxyl groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, medium |

| Ketone C=O | C=O stretch | 1650-1680 | Strong, sharp |

| Carboxylic Acid C=O | C=O stretch | 1700-1725 | Strong, sharp |

| Aromatic C=C | C=C stretch | 1450-1600 | Multiple bands, variable |

| Aryl Ether | C-O-C stretch | 1200-1275 | Strong, asymmetric stretch |

Note: The exact position of the peaks can be influenced by the physical state (solid/solution) and intermolecular hydrogen bonding.

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org The presence of two distinct C=O stretching bands would help to differentiate the ketone and carboxylic acid environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The xanthone (B1684191) skeleton of this compound constitutes an extensive chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions of the aromatic system would likely result in strong absorptions in the 200-350 nm range, while the n→π* transition of the carbonyl group would appear as a weaker, longer-wavelength absorption above 300 nm. amazonaws.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique used exclusively for chiral molecules. Since this compound is an achiral molecule and does not have any stereocenters, it will not produce a signal in a CD spectrum. Therefore, CD spectroscopy is not an applicable characterization technique for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Xanthone |

X-ray Crystallography for Solid-State Structure Determination

Based on the analysis of related structures, such as methyl 9H-xanthene-9-carboxylate, the xanthene unit is typically not perfectly planar but exhibits a slight boat conformation. In the case of methyl 9H-xanthene-9-carboxylate, the dihedral angle between the benzene (B151609) rings of the xanthene core is noted to be 24.81(9)°. nih.gov For xanthene-9-carboxylic acid itself, two crystallographically independent molecules are observed in the unit cell, with dihedral angles of 14.2(1)° and 11.3(2)°. nih.gov This folding of the tricyclic system is a common feature.

The crystal structures of xanthene derivatives are stabilized by a variety of non-covalent interactions, which play a crucial role in the formation of the supramolecular architecture.

C-H···O Hydrogen Bonds: In the crystal structure of methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate, a close derivative, weak C—H⋯O hydrogen bonds are observed, contributing to the stability of the crystal lattice. researchgate.net Similarly, for methyl 9H-xanthene-9-carboxylate, weak C—H···O hydrogen bonds are reported between the methyl and carbonyl groups. nih.gov These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively significant in directing the crystal packing.

C=O···π Interactions: The presence of a carbonyl group at the 9-position (the keto group of the xanthone core) introduces the possibility of C=O···π interactions. A study on methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate explicitly mentions the role of C=O···π interactions in stabilizing its crystal structure. researchgate.net In these interactions, the electron-rich π system of a benzene ring interacts with the electrophilic carbon atom of the carbonyl group of a neighboring molecule.

π-π Stacking: The planar aromatic rings of the xanthene system are prone to π-π stacking interactions. These interactions are a significant driving force in the packing of aromatic molecules. In the crystal structure of methyl 9H-xanthene-9-carboxylate, molecules are arranged in layers, facilitated by weak π–π ring interactions. nih.gov The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the electronic nature and steric hindrance of the substituents.

The following table summarizes the expected intermolecular interactions in this compound based on data from related compounds.

| Intermolecular Interaction | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| O-H···O Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | ~2.6 - 2.8 | General for carboxylic acids |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | ~3.0 - 3.5 | Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate researchgate.net, Methyl 9H-xanthene-9-carboxylate nih.gov |

| C=O···π Interaction | Carbonyl Carbon (C=O) | Aromatic π-system | ~3.0 - 3.5 | Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate researchgate.net |

| π-π Stacking | Aromatic π-system | Aromatic π-system | ~3.3 - 3.8 | Methyl 9H-xanthene-9-carboxylate nih.gov |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For 9-Oxo-9H-xanthene-2-carboxylic acid and related xanthone (B1684191) structures, DFT calculations provide fundamental insights into their chemical nature.

Electronic Structure and Reactivity Predictions

DFT studies on xanthone derivatives are instrumental in understanding their electronic structure and predicting their reactivity. nih.govnih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

In studies of similar xanthone structures, DFT calculations have been used to determine various reactivity descriptors. nih.gov These descriptors, including chemical potential, hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energy values. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) is another valuable output of DFT calculations, providing a visual representation of the charge distribution on the molecule's surface. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species. nih.gov For xanthone derivatives, the oxygen atoms of the carbonyl and carboxyl groups typically represent areas of negative potential, making them likely sites for electrophilic attack. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.39 eV | Electron-donating ability |

| LUMO Energy | -3.51 eV | Electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 2.88 eV | Chemical reactivity and stability |

| Hardness | 1.44 eV | Resistance to change in electron configuration |

| Softness | 0.35 eV⁻¹ | Propensity to undergo chemical reactions |

| Chemical Potential | -4.95 eV | Escaping tendency of an electron from equilibrium |

| Electronegativity | 4.95 eV | Power to attract electrons |

Data adapted from a study on a related naphtho-γ-pyrone derivative. nih.gov

Reaction Pathway Analysis and Activation Barriers

While specific reaction pathway analyses for this compound are not extensively documented, DFT is a standard method for such investigations. This type of analysis involves mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating the activation energy barriers. For xanthone derivatives, this could be applied to understand mechanisms of synthesis, degradation, or metabolic pathways. For example, theoretical studies on the antioxidant properties of xanthones have considered the thermodynamics and kinetics of mechanisms like single electron transfer (SET), predicting the feasibility of reactions with free radicals. rsc.org Such studies indicate that the deprotonated forms of xanthones are more reactive in the SET mechanism. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target. Numerous studies have employed molecular docking to investigate the potential biological activities of xanthone derivatives. nih.govnih.govresearchgate.netresearchgate.netjournals.co.zatandfonline.comresearchgate.netmdpi.com

These studies have explored the interactions of xanthones with various biological targets, including enzymes and receptors implicated in different diseases. For example, docking studies have been performed on xanthone derivatives against targets such as aromatase, a key enzyme in steroid biosynthesis, and various protein kinases. researchgate.net The binding energy, a key output of docking simulations, provides an estimation of the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and potentially higher biological activity.

In a typical molecular docking study of a xanthone derivative, the compound is placed in the active site of the target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The analysis of the best-docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, studies on xanthone derivatives have shown interactions with key amino acid residues in the active sites of enzymes, suggesting potential inhibitory activity. mdpi.com

| Xanthone Derivative | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Trihydroxyxanthone with chloro and sulfonate substitution | COVID-19 Protease | -45.58 | Gly 142, His 163, Cys 144, Glu 166, Gln 164, His 41 |

| Xanthone-chalcone derivative (3SH) | Epidermal Growth Factor Receptor (EGFR) | -9.71 | Not specified |

| 1-(dimethylamino)-3,4,6-trihydroxy-9H-xanthen-9-one (X3) | Cyclin-Dependent Kinase 2 (CDK2) | -7.39 | Not specified |

| Halogenated xanthone derivative (Compound 11) | Mushroom Tyrosinase | -8.6 | Not specified |

Data compiled from various studies on xanthone derivatives. researchgate.netresearchgate.netjournals.co.zatandfonline.com

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular physicochemical property. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For xanthone derivatives, QSPR studies have been conducted to predict various properties, including their biological activities. yu.edu.jomdpi.com These studies typically involve calculating a wide range of molecular descriptors, such as topological, electronic, and constitutional descriptors, for a set of xanthone compounds with known properties. Statistical methods like multiple linear regression (MLR) are then used to develop a model that can predict the property of interest for new, untested compounds. Successful QSPR models can significantly accelerate the process of identifying compounds with desired properties.

Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, including conformational changes and interactions with the surrounding environment. orscience.runih.gov By simulating the motion of atoms and molecules over time, MD can reveal the flexibility of a molecule and its preferred conformations in different solvents or when bound to a receptor.

Quantum Chemical Calculations for Spectroscopic Properties (e.g., ECD)

Quantum chemical calculations are essential for predicting and interpreting various spectroscopic properties of molecules. For chiral molecules, the calculation of Electronic Circular Dichroism (ECD) spectra is particularly important for determining their absolute configuration. For achiral molecules like this compound, quantum chemical methods can predict other spectroscopic data, such as UV-Vis and NMR spectra.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. Theoretical studies on the photophysics of the parent xanthone chromophore have utilized quantum chemical calculations to analyze its electronic transitions and photophysical kinetics. nih.gov These calculations help in understanding the nature of the excited states and the factors that influence fluorescence and other photophysical processes. The calculated NMR chemical shifts for xanthone derivatives have also been used to aid in their structure elucidation.

Structure Activity Relationship Sar Studies of 9 Oxo 9h Xanthene 2 Carboxylic Acid Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 9-Oxo-9H-xanthene-2-carboxylic acid derivatives is profoundly influenced by the placement and characteristics of various substituents on the tricyclic xanthene core.

Role of Substituents at Positions 1, 5, and 7

The substitution pattern on the aromatic rings of the xanthenone scaffold plays a critical role in modulating biological activity. For instance, in the context of aldose reductase inhibition, a series of 7-sulfamoyl-9-oxo-9H-xanthene-2-carboxylic acid analogues were synthesized and evaluated. mdpi.com Among these, 7-(N,N-Dimethylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid was identified as a potent noncompetitive inhibitor of the enzyme. mdpi.com Further modification of the sulfamoyl group, as seen in 7-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid, resulted in the most potent compound in the tested series. mdpi.com This highlights the significance of the substituent at the 7-position for this particular biological target. While detailed systematic studies on the impact of substituents at positions 1 and 5 of the this compound core are not extensively documented in the reviewed literature, the existing data for the 7-position underscores the sensitivity of the molecule's activity to substitutions on the phenyl ring opposite to the carboxylic acid.

Influence of Carboxylic Acid Group Disposition

The position of the carboxylic acid group on the xanthenone framework is a critical determinant of biological activity. Studies on analogues of 9-oxo-9H-xanthene-4-acetic acid (XAA), a compound known for its solid tumor-active properties, have demonstrated the absolute necessity of a carboxylic acid group in a specific spatial arrangement relative to the xanthenone chromophore. nih.gov Any significant alteration to the geometry of the anionic center or its placement leads to a substantial reduction or complete loss of activity. nih.gov This stringent requirement suggests a highly specific interaction with the biological target, where the carboxylic acid likely engages in a crucial binding interaction. While this research focused on the 4-acetic acid analogue, it strongly implies that the disposition of the carboxylic acid at other positions, including the 2-position, is equally critical for defining the pharmacological profile of these compounds.

Effects of Hydroxyl and Alkoxy Groups

The introduction of hydroxyl and alkoxy groups onto the xanthene scaffold can significantly modulate the biological properties of the resulting analogues. In a study of phenolic acids, it was observed that methoxy (B1213986) (-OCH3) and phenolic hydroxyl (-OH) groups can enhance antioxidant activities. researchgate.net This enhancement is related to the electronic properties of these groups, which can affect the molecule's ability to donate electrons or hydrogen atoms. researchgate.net In the context of thioxanthone derivatives, which are structurally similar to xanthenones, the spectroscopic properties of various hydroxy and methoxy substituted compounds have been examined, indicating that these substitutions influence the electronic distribution within the molecule and, consequently, their potential as photosensitizers. researchgate.net Although specific data on the impact of these groups on the biological activity of this compound as a CRTh2 antagonist or mGlu1 modulator is not detailed in the available literature, these findings suggest that the strategic placement of hydroxyl and alkoxy groups could be a valuable approach to fine-tune the potency and selectivity of these compounds.

Side Chain Modification Effects on Activity

Modifications to the side chain, particularly the acetic acid moiety in analogues of xanthenone carboxylic acids, have a profound impact on their biological activity. In the case of the antitumor agent 9-oxo-9H-xanthene-4-acetic acid (XAA), a series of 16 analogues with variations in the acetic acid side chain were synthesized and evaluated. nih.gov The results of these studies confirmed that the carboxylic acid function is essential for activity. nih.gov Interestingly, while most alterations to the side chain were detrimental, α-methylation was found to be a permissible modification. nih.gov This suggests that while the carboxylic acid is crucial for a key interaction with the target, some steric bulk is tolerated in the vicinity of this group.

Table 1: Impact of Side Chain Modification on Antitumor Activity of XAA Analogues

| Compound | Side Chain Modification | Activity | Reference |

| XAA | -CH₂COOH | Active | nih.gov |

| α-Methyl-XAA | -CH(CH₃)COOH | Active | nih.gov |

Stereochemical Aspects of Activity: Enantiomeric Selectivity

The introduction of a chiral center, for instance through α-methylation of the acetic acid side chain, can lead to enantiomers with distinct biological activities. This enantiomeric selectivity provides strong evidence for a specific, three-dimensional interaction with the biological target. In the case of 5-methyl-α-methyl-XAA, the two enantiomers were separated and tested individually. nih.gov The S-(+) enantiomer was found to be significantly more potent than the R-(-) enantiomer in both an in vivo tumor necrosis assay and an in vitro assay measuring the stimulation of nitric oxide production by macrophages. nih.gov This difference in potency suggests that the enantiomers possess different intrinsic activities at the molecular target, rather than differing in their in vivo metabolism. nih.gov

Table 2: Enantiomeric Selectivity of 5-Methyl-α-methyl-XAA

| Enantiomer | Potency (Tumor Necrosis Assay) | Potency (Nitric Oxide Production) | Reference |

| S-(+) | More Potent | More Potent | nih.gov |

| R-(-) | Less Potent | Less Potent | nih.gov |

This pronounced stereoselectivity underscores the importance of the spatial arrangement of substituents for effective interaction with the target protein and highlights a key aspect of the SAR for this class of compounds.

Correlation of Electronic and Steric Properties with Biological Outcomes

Electronic Effects:

The electronic landscape of the this compound scaffold, modulated by the introduction of electron-donating or electron-withdrawing groups, plays a critical role in its biological activity. For instance, in the context of urease inhibitory activity, SAR analysis has suggested that the presence of electron-donating groups at the para position of an associated aryl ring can be beneficial for the compound's efficacy. Conversely, the introduction of strong electron-withdrawing groups can have a detrimental effect on activity.

While specific quantitative structure-activity relationship (QSAR) studies providing detailed electronic parameters (such as Hammett constants) for a series of this compound analogues are not extensively available in publicly accessible literature, the general principles of bioisosteric replacement are relevant. For example, the carboxylic acid group is a key pharmacophoric feature in many biologically active molecules, often engaging in crucial hydrogen bonding or ionic interactions with its target receptor. The electronic nature of this group is paramount, and its replacement with other acidic moieties, such as tetrazoles, can modulate the compound's pKa and electrostatic potential, thereby influencing its biological activity and pharmacokinetic properties.

Steric Effects:

The size and three-dimensional arrangement of substituents on the this compound framework, known as steric effects, are equally important in determining biological outcomes. Research into the antiallergic activity of a series of 9-Oxo-9H-xanthene-2-carboxylic acids has revealed a high correlation with the size of the substituents. nih.gov

A key study in this area, while its detailed data tables are not widely available, highlighted that substituent size is a major determinant of antiallergic potency. nih.gov This suggests that the binding pocket of the biological target has specific spatial constraints. The introduction of bulky groups can lead to a decrease in activity, likely due to steric hindrance that prevents optimal binding. Conversely, smaller, appropriately shaped substituents can enhance activity by improving the fit of the molecule into the receptor's binding site.

In the context of antitumor activity of related xanthenone acetic acids, the geometry of the acetic acid side chain with respect to the xanthenone core is critical. Most changes to the side chain's structure, which would alter its steric properties, lead to a significant reduction or complete loss of activity. However, alpha-methylation of the side chain was found to be a permissible modification, with the stereochemistry of this methyl group influencing potency. This underscores the precise steric requirements of the biological target.

The following interactive table summarizes the qualitative impact of electronic and steric modifications on the biological activities of this compound analogues and related compounds, based on available research findings.

| Biological Activity | Modification Type | Substituent/Position | Observed Effect on Activity | Inference |

| Antiallergic | Steric | General (Substituent Size) | Highly correlated with activity. nih.gov | The size of the substituent is a critical factor for optimal interaction with the biological target. |

| Antiallergic | Steric | Bulky Groups | Generally decrease activity. | Steric hindrance likely prevents proper binding to the active site. |

| Antitumor (related Xanthenone Acetic Acids) | Steric/Electronic | Acetic Acid Side Chain | Most alterations reduce or abolish activity. | The specific geometry and electronic nature of the side chain are crucial for activity. |

| Antitumor (related Xanthenone Acetic Acids) | Steric | α-methylation of Side Chain | Permissible modification, with stereochemistry influencing potency. | The binding site can accommodate a small alkyl group at this position, and the interaction is stereospecific. |

| Urease Inhibition (related Xanthene derivatives) | Electronic | Electron-Donating Groups (para-position) | Increased activity. | Enhanced electron density at this position may favor interaction with the enzyme's active site. |

| Urease Inhibition (related Xanthene derivatives) | Steric | Increasing Aryl Unit Size | Reduced activity. | Larger groups may introduce steric clashes within the binding site. |

It is important to note that a comprehensive understanding of the SAR for this compound analogues would be greatly enhanced by further quantitative studies that correlate a wider range of electronic and steric parameters (e.g., Hammett constants, Taft parameters, molar refractivity) with precise biological activity data (e.g., IC50, EC50 values). Such studies would enable the development of predictive QSAR models to guide the rational design of more potent and selective therapeutic agents based on this scaffold.

Biological and Pharmacological Research Perspectives

Antiallergic Activity Research

The potential of 9-Oxo-9H-xanthene-2-carboxylic acid and its derivatives as antiallergic agents has been a key area of study. Research in this domain has primarily focused on its efficacy in preclinical models of allergic reactions and understanding the structural features that govern this activity.

The primary mechanism of antiallergic action for this compound has been investigated using the rat passive cutaneous anaphylaxis (PCA) test. nih.gov This in vivo model is a standard for evaluating the ability of a compound to inhibit the release of allergic mediators, such as histamine, from mast cells following an antigen-antibody reaction. The activity of compounds in the PCA screen suggests an inhibitory effect on the degranulation of mast cells, a critical event in the early phase of type I hypersensitivity reactions. The research indicates that the antiallergic activity of the this compound series is significantly correlated with the size of the substituents on the xanthene ring system. nih.gov

Comparative studies of analogues of this compound have been instrumental in elucidating the structure-activity relationships (SAR) for their antiallergic effects. By systematically modifying the substituents on the xanthene nucleus, researchers have been able to correlate changes in chemical structure with antiallergic potency. nih.gov These studies have consistently shown that the size and nature of the substituent groups play a crucial role in determining the level of activity in the rat PCA model. nih.gov This suggests that the spatial arrangement and bulk of the molecule are key factors for its interaction with the biological target responsible for mediating the antiallergic response.

Enzyme Inhibition Studies

This compound has also been investigated for its ability to inhibit several enzymes that are implicated in various pathological conditions. These studies provide insights into the compound's potential therapeutic applications beyond its antiallergic properties.

While specific IC50 values and the definitive noncompetitive inhibitory mechanism for this compound against aldose reductase are not detailed in the available literature, the broader class of carboxylic acid derivatives to which it belongs are recognized as significant aldose reductase inhibitors (ARIs). Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibitory potential of carboxylic acid-containing compounds is a well-established area of research in the quest for effective ARIs.

Table 1: Aldose Reductase Inhibition

| Compound | Potency (IC50) | Mechanism of Inhibition |

| This compound | Data not available | Data not available |

Further research is required to determine the specific inhibitory potency and mechanism of this compound against aldose reductase.

The investigation of this compound and its analogues for urease inhibitory activity is an area of interest due to the role of urease in various pathological conditions, including infections by Helicobacter pylori. While specific data for this compound is not available, structure-activity relationship (SAR) studies on related xanthene derivatives provide valuable insights. These studies help in understanding how different functional groups on the xanthene scaffold can influence the compound's ability to inhibit the urease enzyme.

Table 2: Urease Inhibitory Activity

| Compound | SAR Insights |

| This compound | Specific data not available. SAR of related xanthenes suggests the importance of substituent properties. |

Detailed studies are needed to elucidate the specific urease inhibitory activity and SAR of this compound.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the direct inhibitory activity of this compound on these enzymes has not been reported, the xanthene scaffold is present in various cholinesterase inhibitors. The evaluation of this specific compound would be a logical step in the exploration of new cholinesterase inhibitors.

Table 3: Cholinesterase Inhibition

| Enzyme | Compound | Inhibitory Activity (IC50) |

| Acetylcholinesterase (AChE) | This compound | Data not available |

| Butyrylcholinesterase (BChE) | This compound | Data not available |

The potential of this compound as a cholinesterase inhibitor remains to be experimentally determined.

Anti-inflammatory Research

The xanthene core is a recognized scaffold in the development of anti-inflammatory agents. Derivatives of this structure have demonstrated notable activity in various models of inflammation, suggesting a promising avenue for the therapeutic application of this compound.

Modulation of Inflammatory Pathways

Research into xanthene and thioxanthene (B1196266) derivatives has highlighted their potential as anti-inflammatory agents, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly COX-2, are crucial mediators of inflammation, and their inhibition is a key mechanism for many anti-inflammatory drugs. nih.gov The anti-inflammatory effects of various natural compounds are often linked to their ability to modulate critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.commdpi.com These pathways regulate the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS). mdpi.com

For instance, certain pterostilbene-carboxylic acid derivatives have been shown to exert their anti-inflammatory effects by down-regulating COX-2 and iNOS expression through the modulation of the NF-κB/MAPK signaling pathways. nih.gov Given that this compound possesses both the xanthene core and a carboxylic acid group, features common to many COX inhibitors, it is a strong candidate for similar mechanistic actions.

Table 1: Key Inflammatory Pathways and Potential Modulation

| Pathway | Key Proteins | Potential Effect of this compound |

|---|---|---|

| COX Pathway | COX-1, COX-2 | Inhibition of enzyme activity, reducing prostaglandin (B15479496) synthesis. nih.gov |

| NF-κB Pathway | NF-κB, IKK | Inhibition of NF-κB activation, leading to decreased expression of pro-inflammatory genes. mdpi.com |

| MAPK Pathway | p38, JNK, ERK | Modulation of kinase activity, affecting downstream inflammatory responses. nih.govmdpi.com |

In Vivo Models of Inflammation

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the in vivo anti-inflammatory activity of new chemical entities. nih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation. For example, novel isatin (B1672199) derivatives incorporating a carboxylic acid moiety have been successfully evaluated using this method, demonstrating significant reductions in paw edema. nih.gov

Furthermore, studies on the related compound, 9-oxo-9H-xanthene-4-acetic acid (XAA), have utilized in vivo assays that measure the stimulation of nitric oxide production by macrophages. nih.gov While primarily investigated for its antitumor effects, the induction of inflammatory mediators like nitric oxide is a critical component of its activity, highlighting the interplay between the immune response and the compound's biological effects. nih.gov These established models would be appropriate for investigating the in vivo anti-inflammatory potential of this compound.

Anticancer and Antitumor Research

The planar tricyclic structure of the xanthone (B1684191) nucleus, present in this compound, is a key feature in a variety of anticancer agents. researchgate.net Research on analogous compounds has elucidated several mechanisms through which this class of molecules can exert cytotoxic and antitumor effects.

Mechanisms of Action (e.g., DNA Intercalation, ROS Generation)

One of the primary proposed mechanisms for the anticancer activity of xanthone derivatives is their function as DNA intercalators. The planar nature of the xanthene ring allows it to insert between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

In addition to DNA interaction, the generation of reactive oxygen species (ROS) is another mechanism by which some anticancer agents induce cytotoxicity. While not yet demonstrated specifically for this compound, other structurally related compounds, such as certain chalcone (B49325) derivatives, are known to induce apoptosis and cell cycle arrest through the generation of ROS. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by causing cell cycle arrest. Research on xanthohumol (B1683332), a natural compound, has shown that it can induce apoptosis in non-small cell lung cancer cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov